molecular formula C20H16F3N3O3S B7681048 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea

1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea

Numéro de catalogue B7681048
Poids moléculaire: 435.4 g/mol
Clé InChI: NKWOYXMTSQDRKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea is a chemical compound that has been widely used in scientific research. It is also known by the name of TAK-659, and it belongs to the class of kinase inhibitors. The compound has been studied extensively for its potential application in the treatment of various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

The mechanism of action of 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the regulation of immune cell function, and their inhibition leads to a decrease in the activity of immune cells. This decrease in immune cell activity is beneficial in the treatment of autoimmune disorders, where the immune system is overactive and attacks healthy cells and tissues.
In addition, the inhibition of these kinases also leads to a decrease in the activity of cancer cells. This is because these kinases are involved in the regulation of cell growth and survival, and their inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea include a decrease in the activity of immune cells and a decrease in the growth and survival of cancer cells. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea in lab experiments include its potent inhibitory activity against several kinases, its anti-tumor activity, and its anti-inflammatory effects. The compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
The limitations of using 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the research on 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Studies to determine the optimal dose and dosing schedule for the compound in the treatment of various diseases.
3. Studies to determine the potential of the compound in the treatment of other diseases, including infectious diseases and neurological disorders.
4. Studies to determine the potential of the compound in combination with other drugs for the treatment of various diseases.
5. Studies to determine the mechanism of action of the compound in more detail.
Conclusion
In conclusion, 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea is a chemical compound that has been studied extensively for its potential application in the treatment of various diseases, including cancer and autoimmune disorders. The compound has potent inhibitory activity against several kinases, and its inhibition leads to a decrease in the activity of immune cells and a decrease in the growth and survival of cancer cells. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders. Further studies are needed to determine the safety and efficacy of the compound in humans and to explore its potential in the treatment of other diseases.

Méthodes De Synthèse

The synthesis of 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea involves several steps. The starting material is 2-amino-4-(trifluoromethyl)benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-amino-4-chlorobenzenesulfonamide to produce 3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea. Finally, this compound is reacted with phenyl isocyanate to form 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea.

Applications De Recherche Scientifique

1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea has been studied extensively for its potential application in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to have potent inhibitory activity against several kinases, including BTK, ITK, and JAK3. These kinases are involved in the regulation of immune cell function and are therefore potential targets for the treatment of autoimmune disorders.
In addition, 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea has been shown to have anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma. The compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.

Propriétés

IUPAC Name

1-phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)17-11-4-5-12-18(17)30(28,29)26-16-10-6-9-15(13-16)25-19(27)24-14-7-2-1-3-8-14/h1-13,26H,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWOYXMTSQDRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.